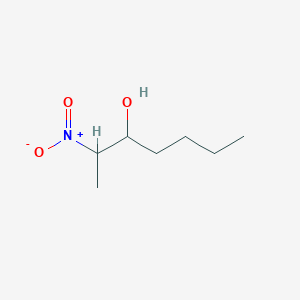
2-Nitro-3-heptanol
Cat. No. B8466282
Key on ui cas rn:
61097-77-6
M. Wt: 161.20 g/mol
InChI Key: BJKHKPOTYLELSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09034929B2
Procedure details


Catalytic hydrogenation of the 2-nitro-3-heptanol to the 2-amino-3-heptanol alkanolamine. A sample of 2-amino-3-heptanol (2A3H) was synthesized by the reduction of the 2-nitro-3-heptanol by a Parr Autoclave unit. The stainless steel, 2 liter autoclave was loaded with Grace 3201 Raney Nickel (RaNi, 90 g wet, 45 g dry, 9 wt %) and methanol (MeOH, 300 g). The autoclave was sealed, assembled, purged with nitrogen then hydrogen, pressurized with hydrogen (600 psig), stirred at 600 RPM, and warmed to 40° C. The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g) and pumped into the autoclave (4 ml/min) After 3 h the addition was complete and after 3.5 h the reaction was judged complete as no hydrogen uptake was observed. The autoclave was cooled, stirring stopped, vented, and purged with nitrogen. The autoclave was disassembled and the contents were vacuumed filtered to remove the RaNi catalyst. This resulted in the isolation of a yellow liquid (82 area %) that was concentrated in vacuo (55° C./full vacuum) before product was taken overhead (40-50° C./full vacuum). This resulted in the isolation of a clear, colorless, solid (302 g, 91.2 area %, 64% overall yield) that contained some oxazolidine (3.4 area %).


[Compound]
Name
2-amino-3-heptanol alkanolamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([CH:4]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10])[CH3:5])([O-])=O.O1CCNC1>[Ni].CO>[NH2:1][CH:4]([CH:6]([OH:11])[CH2:7][CH2:8][CH2:9][CH3:10])[CH3:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)C(CCCC)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C)C(CCCC)O
|
Step Three
[Compound]
|
Name
|
2-amino-3-heptanol alkanolamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CNCC1
|
Step Six
|
Name
|
|
|
Quantity
|
90 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Seven
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at 600 RPM
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was sealed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The nitro-alcohol (491 g) was diluted with absolute ethanol (EtOH, 150 g)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was complete and after 3.5 h
|
|
Duration
|
3.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave was cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the contents were vacuumed filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the RaNi catalyst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in the isolation of a yellow liquid (82 area %) that
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo (55° C./full vacuum) before product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(40-50° C./full vacuum)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in the isolation of a clear, colorless,
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solid (302 g, 91.2 area %, 64% overall yield) that
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

